![molecular formula C16H18ClNO6 B12302617 2-[(5-Chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl)amino]-3-methylbutanoic acid](/img/structure/B12302617.png)
2-[(5-Chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl)amino]-3-methylbutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-[(5-クロロ-8-ヒドロキシ-3-メチル-1-オキソ-3,4-ジヒドロイソクロメン-7-カルボニル)アミノ]-3-メチルブタン酸は、特異的な構造を持つ複雑な有機化合物です。この化合物は、アミド結合を介してメチルブタン酸に連結された塩素化ヒドロキシイソクマリン部分を持っています。
2. 製法
合成経路と反応条件
7-[(5-クロロ-8-ヒドロキシ-3-メチル-1-オキソ-3,4-ジヒドロイソクロメン-7-カルボニル)アミノ]-3-メチルブタン酸の合成は、通常、複数のステップで構成されます。一般的なアプローチの1つは、塩素化ヒドロキシイソクマリン前駆体から始め、適切なアミンと反応させてアミド結合を形成することです。反応条件には、しばしばEDCI(1-エチル-3-(3-ジメチルアミノプロピル)カルボジイミド)などのカップリング剤とDMAP(4-ジメチルアミノピリジン)などの触媒が用いられ、アミド結合の形成を促進します。
工業生産方法
この化合物の工業生産には、収率と純度を向上させるために合成経路の最適化が含まれる場合があります。これには、反応条件とスケーラビリティをより良く制御できる連続フローリアクターの使用が含まれる場合があります。さらに、再結晶やクロマトグラフィーなどの精製技術が用いられ、高純度の最終生成物が得られます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl)amino]-3-methylbutanoic acid typically involves multiple steps. One common approach is to start with the chlorinated hydroxyisocoumarin precursor, which is then reacted with an appropriate amine to form the amide bond. The reaction conditions often involve the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in high purity.
化学反応の分析
反応の種類
7-[(5-クロロ-8-ヒドロキシ-3-メチル-1-オキソ-3,4-ジヒドロイソクロメン-7-カルボニル)アミノ]-3-メチルブタン酸は、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: ヒドロキシ基は、ケトンまたはアルデヒドを形成するように酸化することができます。
還元: カルボニル基は、アルコールに還元することができます。
置換: 塩素原子は、他の求核剤で置換することができます。
一般的な試薬と条件
酸化: PCC(ピリジニウムクロロクロメート)またはKMnO₄(過マンガン酸カリウム)などの試薬を使用できます。
還元: NaBH₄(水素化ホウ素ナトリウム)またはLiAlH₄(水素化リチウムアルミニウム)などの試薬が一般的に用いられます。
置換: アミンやチオールなどの求核剤を塩基性条件下で使用できます。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、ヒドロキシ基の酸化はケトンを生じ、カルボニル基の還元はアルコールを生じます。
科学的研究の応用
7-[(5-クロロ-8-ヒドロキシ-3-メチル-1-オキソ-3,4-ジヒドロイソクロメン-7-カルボニル)アミノ]-3-メチルブタン酸には、いくつかの科学研究の応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 酵素阻害やタンパク質相互作用に関連する研究で使用できます。
産業: 特殊化学薬品や材料の製造に使用される場合があります。
作用機序
7-[(5-クロロ-8-ヒドロキシ-3-メチル-1-オキソ-3,4-ジヒドロイソクロメン-7-カルボニル)アミノ]-3-メチルブタン酸の作用機序には、特定の分子標的との相互作用が含まれます。この化合物は、酵素や受容体に結合し、その活性を阻害したり、機能を調節したりすることができます。関与する正確な経路は、特定の生物学的コンテキストと標的分子によって異なります。
6. 類似化合物の比較
類似化合物
オクラトキシンA: 類似のイソクマリン構造を持つマイコトキシン。
インドール誘導体: 類似の生物学的活性と構造的特徴を持つ化合物。
ユニークさ
7-[(5-クロロ-8-ヒドロキシ-3-メチル-1-オキソ-3,4-ジヒドロイソクロメン-7-カルボニル)アミノ]-3-メチルブタン酸は、独特の化学的および生物学的特性を付与する官能基の特定の組み合わせによりユニークです。塩素化ヒドロキシイソクマリン部分とアミド結合により、さまざまな用途に適した汎用性の高い化合物になります。
類似化合物との比較
Similar Compounds
Ochratoxin A: A mycotoxin with a similar isocoumarin structure.
Indole Derivatives: Compounds with similar biological activities and structural features.
Uniqueness
2-[(5-Chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl)amino]-3-methylbutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chlorinated hydroxyisocoumarin moiety and amide linkage make it a versatile compound for various applications.
特性
分子式 |
C16H18ClNO6 |
|---|---|
分子量 |
355.77 g/mol |
IUPAC名 |
2-[(5-chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl)amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C16H18ClNO6/c1-6(2)12(15(21)22)18-14(20)9-5-10(17)8-4-7(3)24-16(23)11(8)13(9)19/h5-7,12,19H,4H2,1-3H3,(H,18,20)(H,21,22) |
InChIキー |
ANSGZDZCHNYETO-UHFFFAOYSA-N |
正規SMILES |
CC1CC2=C(C=C(C(=C2C(=O)O1)O)C(=O)NC(C(C)C)C(=O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


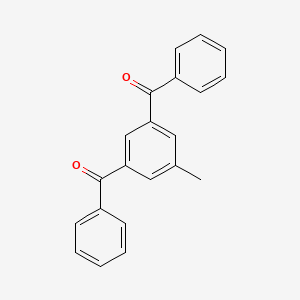
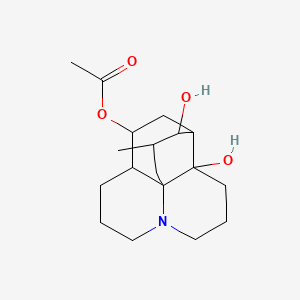
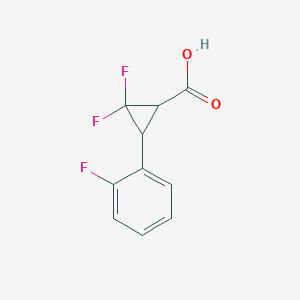
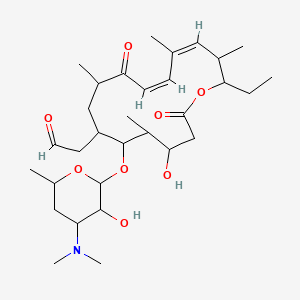
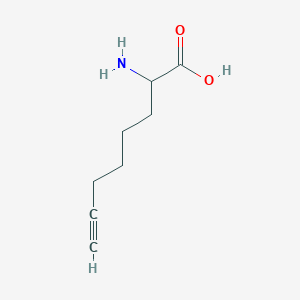
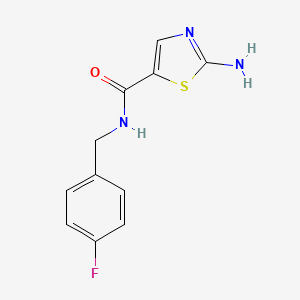
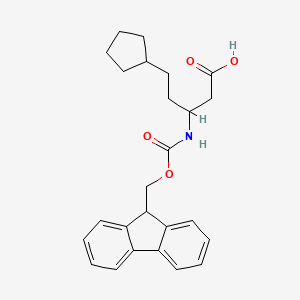
![7-chloro-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine](/img/structure/B12302585.png)



![17beta-Hydroxyestr-4-en-3-one 17-[3-(2-furyl)propionate]](/img/structure/B12302603.png)

![rac-1-tert-butyl 3'a-methyl (3'aR,6'aR)-hexahydrospiro[azetidine-3,1'-furo[3,4-c]pyrrole]-1,3'a-dicarboxylate, cis](/img/structure/B12302615.png)
